molecular formula C9F19O3S- B13422773 Perfluorononanesulfonate CAS No. 474511-07-4

Perfluorononanesulfonate

Cat. No.: B13422773
CAS No.: 474511-07-4
M. Wt: 549.13 g/mol
InChI Key: MNEXVZFQQPKDHC-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Perfluorononanesulfonate is a chemical compound with the molecular formula C₉HF₁₉O₃S. It is a perfluorinated compound, meaning all hydrogen atoms in the carbon chain are replaced with fluorine atoms. This compound is known for its high stability and resistance to degradation, making it a persistent environmental pollutant .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorononanesulfonate can be synthesized through electrochemical fluorination, a process where a hydrocarbon is subjected to an electric current in the presence of hydrogen fluoride. This method replaces hydrogen atoms with fluorine atoms, resulting in a perfluorinated compound .

Industrial Production Methods: Industrial production of this compound typically involves the same electrochemical fluorination process. This method is favored due to its efficiency in producing highly fluorinated compounds .

Chemical Reactions Analysis

Types of Reactions: Perfluorononanesulfonate primarily undergoes substitution reactions due to the strong carbon-fluorine bonds. These reactions often involve the replacement of the sulfonate group with other functional groups .

Common Reagents and Conditions: Common reagents used in reactions with this compound include strong bases and nucleophiles. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .

Major Products: The major products formed from reactions involving this compound depend on the specific reagents used. For example, reactions with strong bases can result in the formation of perfluorinated alcohols .

Scientific Research Applications

Perfluorononanesulfonate has a wide range of applications in scientific research. In chemistry, it is used as a surfactant and in the synthesis of other fluorinated compounds. In biology and medicine, it is studied for its potential effects on human health and the environment. Industrially, it is used in the production of stain-resistant fabrics and firefighting foams .

Mechanism of Action

The mechanism of action of perfluorononanesulfonate involves its interaction with cellular membranes and proteins. The compound’s high stability and resistance to degradation allow it to persist in biological systems, where it can disrupt normal cellular functions. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds:

  • Perfluorooctanesulfonate
  • Perfluorodecanesulfonate
  • Perfluorobutanesulfonate

Uniqueness: Perfluorononanesulfonate is unique due to its longer carbon chain compared to perfluorooctanesulfonate and perfluorobutanesulfonate, which results in different physical and chemical properties. Its high stability and resistance to degradation make it a persistent environmental pollutant, similar to other perfluorinated compounds .

Properties

IUPAC Name

1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-nonadecafluorononane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9HF19O3S/c10-1(11,2(12,13)4(16,17)6(20,21)8(24,25)26)3(14,15)5(18,19)7(22,23)9(27,28)32(29,30)31/h(H,29,30,31)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEXVZFQQPKDHC-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(F)(F)S(=O)(=O)[O-])(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9F19O3S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60873010
Record name Perfluorononanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

549.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

474511-07-4
Record name Perfluorononanesulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60873010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.